Cas no 8002-26-4 (2-Bromo-4-chloro-3-methyl-1-nitrobenzene)

2-Bromo-4-chloro-3-methyl-1-nitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- Talloil
- Acintol C
- Acintol D 29 LR
- HSDB 5049
- Lignin liquor
- Liquid rosin
- Rosin, liquid
- Tall oil (crude and distilled)
- Tall oil [Oil, misc.]
- Tall oil rosin and fatty acids
- Talleol
- Tallol
- Unitol CX
- Unitol DT 40
- Yatall MA
- Aconon
- MeadWestvaco L 5
- Oils tall sylvic or Swedish pine
- Resins, tall-oil
- Resins, tall-oil, sulfate
- Rosin, sulfate
- Sylvatal D 40LR
- Tall oils
- Unitol DT 22
- VersaWet
- Westvaco CTO
- 2-Bromo-4-chloro-3-methyl-1-nitrobenzene
- 2-Bromo-6-chloro-3-nitrotoluene
- 2494AC
- 3-bromo-1-chloro-2-methyl-4-nitrobenzene
- Acintol D 29LR
-
- Inchi: 1S/C7H5BrClNO2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,1H3
- InChI Key: NWGIVSFDNQDZOV-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=C(C=1C)Cl)[N+](=O)[O-]
Computed Properties
- Exact Mass: 284.27153
- Monoisotopic Mass: 284.27153
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 45.8
Experimental Properties
- Density: 0.95-1.0
2-Bromo-4-chloro-3-methyl-1-nitrobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR00G2ZK-500g |
TALL OIL |
8002-26-4 | 500g |
$52.00 | 2023-12-14 |
2-Bromo-4-chloro-3-methyl-1-nitrobenzene Related Literature
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
Additional information on 2-Bromo-4-chloro-3-methyl-1-nitrobenzene
Professional Introduction to 2-Bromo-4-chloro-3-methyl-1-nitrobenzene (CAS No. 8002-26-4)
2-Bromo-4-chloro-3-methyl-1-nitrobenzene, with the chemical formula C₇H₅BrClN₂O₂, is a significant compound in the field of organic synthesis and pharmaceutical research. This aromatic heterocyclic compound features a benzene ring substituted with a bromine atom at the 2-position, a chlorine atom at the 4-position, a methyl group at the 3-position, and a nitro group at the 1-position. These substituents contribute to its unique chemical properties and make it a valuable intermediate in various synthetic pathways.
The CAS number 8002-26-4 uniquely identifies this compound in scientific literature and industrial applications. Its molecular structure, characterized by the presence of both halogen atoms and an electron-withdrawing nitro group, makes it highly reactive and versatile in chemical transformations. The bromo and chloro substituents enhance its reactivity in cross-coupling reactions, while the nitro group facilitates nucleophilic aromatic substitution reactions. These features are particularly useful in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
In recent years, research has highlighted the importance of 2-Bromo-4-chloro-3-methyl-1-nitrobenzene as a building block in medicinal chemistry. Its structural motifs are frequently employed in the design of novel therapeutic agents. For instance, studies have demonstrated its utility in synthesizing kinase inhibitors, which are crucial in targeting various diseases, including cancer. The nitro group, being easily reducible to an amine, allows for further functionalization, enabling the creation of bioactive molecules with specific pharmacological properties.
Moreover, advancements in synthetic methodologies have expanded the applications of this compound. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have been extensively explored using 2-Bromo-4-chloro-3-methyl-1-nitrobenzene as a precursor. These reactions enable the introduction of diverse functional groups at different positions on the benzene ring, leading to a wide array of derivatives with potential biological activity. Such modifications are essential for optimizing drug candidates in terms of efficacy and selectivity.
The bromo and chloro atoms present in this compound also make it a suitable candidate for Suzuki-Miyaura and Heck coupling reactions. These transformations are pivotal in constructing biaryl structures, which are prevalent in many natural products and pharmaceuticals. For example, recent studies have shown that derivatives of 2-Bromo-4-chloro-3-methyl-1-nitrobenzene can be coupled with boronic acids or alkenes to generate complex scaffolds with promising pharmacological effects. This underscores its versatility as a synthetic intermediate.
Another area where 2-Bromo-4-chloro-3-methyl-1-nitrobenzene has shown significant promise is in the development of materials science applications. Its ability to undergo selective functionalization makes it a valuable starting material for creating conjugated polymers and organic semiconductors. These materials are integral to next-generation electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The incorporation of halogenated aromatic compounds like this one can enhance charge transport properties, making them more efficient for use in these technologies.
In conclusion, 2-Bromo-4-chloro-3-methyl-1-nitrobenzene (CAS No. 8002-26-4) is a multifaceted compound with broad applications across multiple disciplines. Its unique structural features enable diverse chemical transformations, making it indispensable in pharmaceutical synthesis and materials science. As research continues to uncover new methodologies and applications, this compound is poised to remain a cornerstone in both academic and industrial settings.
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